1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Nucleophilic aromatic substitution SNAr element effect Leaving group kinetics

Researchers requiring precise regiocontrol in polyfunctional nitroaromatics risk using analogs with inverted leaving-group hierarchy. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS 84478-76-2) solves this via its unique ortho-Cl/para-F pattern. • Quantitative chemoselectivity: F is displaced 10-14× faster than Cl in SNAr (2-halo-4-nitroanisole system), enabling sequential functionalization. • Built-in orthogonal reactivity: displace F with amine/alkoxide/thiol, then Pd-catalyzed Suzuki/Buchwald-Hartwig at Cl-no protecting groups needed. • Patent-validated intermediate for Mcl-1 inhibitors (WO2018/37223) and fluorinated SAR libraries. • ≥98% purity with batch-specific COA (¹H NMR, HPLC, GC); stored under argon, protected from light.

Molecular Formula C7H5ClFNO3
Molecular Weight 205.57 g/mol
CAS No. 84478-76-2
Cat. No. B1362325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
CAS84478-76-2
Molecular FormulaC7H5ClFNO3
Molecular Weight205.57 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
InChIInChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3
InChIKeyCRONHBXGPYQWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Procurement Overview


1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS 84478-76-2; synonym: 2-chloro-4-fluoro-5-nitroanisole; CFMNB) is a densely functionalized nitroaromatic compound bearing chloro, fluoro, methoxy, and nitro substituents on a single benzene ring (MF: C₇H₅ClFNO₃, MW: 205.57 g/mol) [1]. It is a pale-yellow to yellow-brown crystalline solid (mp 72–75 °C; predicted bp 307.9 °C; density 1.453 g/cm³) with limited aqueous solubility but good solubility in common organic solvents [1] . The compound is employed predominantly as a synthetic intermediate in pharmaceutical and agrochemical research, where its electron-deficient aromatic ring and orthogonal functional groups enable sequential nucleophilic aromatic substitution (SNAr), cross-coupling, and reduction chemistry [2]. It is referenced in patent literature (e.g., WO2018/37223) and is commercially available from multiple suppliers at purities ≥97% (HPLC/GC), with batch-specific certificates of analysis (COA) including ¹H NMR, HPLC, and GC data [1] [2].

Workflow Sequential SNAr and cross-coupling synthesis routes
Selection Cl/F mixed-halogen pattern for chemoselective control
Procurement Context Pharmaceutical and agrochemical intermediate research

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Analog Substitution Risks


Although several structurally related nitroanisole derivatives share the C₇H₅XFN₂O₃ core (X = Cl, Br) or the C₇H₅ClFNO₃ formula (regioisomers), their electronic landscapes and reactive-site hierarchies differ substantially. The target compound's defining feature is the ortho-chloro/para-fluoro substitution relative to the nitro group (2-Cl / 4-F / 5-NO₂ in the anisole numbering), which creates a unique electronic gradient: the para-fluoro substituent exerts a weak resonance electron-withdrawing effect (σ_para = +0.062), whereas a hypothetical para-chloro analog would exert a ~3.7-fold stronger resonance effect (σ_para = +0.227) [1]. This directly impacts the regioselectivity of both SNAr and cross-coupling reactions. The 2-bromo analog (CAS 84478-77-3) provides a more reactive oxidative addition partner for palladium catalysis but sacrifices the controlled, sequential reactivity profile that the chloro/fluoro combination affords . The regioisomer 4-chloro-2-fluoro-5-nitroanisole (CAS 98404-03-6) swaps the chloro and fluoro positions, inverting the leaving-group hierarchy and yielding different coupling regiochemistry [2]. Simply substituting one analog for another without accounting for these electronic and positional differences risks altered reaction yields, undesired regioisomeric products, or complete synthetic failure in multi-step routes where functional group orthogonality is required.

2-Bromo Analog Faster oxidative addition may eliminate sequential SNAr–cross-coupling selectivity. Purity and synthesis documentation may differ.
Regioisomer Cl/F position swap inverts SNAr leaving-group hierarchy, potentially altering coupling regiochemistry and product profile.
Dichloro Analog Lacks the F/Cl reactivity differential; both halogens exhibit similar, lower mobility, limiting chemoselective strategies.

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Key Differentiation Evidence


SNAr Leaving-Group Reactivity: Fluorine vs. Chlorine

In a direct quantitative study of 2-halo-4-nitroanisoles (halogen = F, Cl, Br, I) by Wubbels et al. (2008), rate constants for nucleophilic attack at the halogen-bearing carbon of the excited triplet state were determined for three nucleophiles. For 2-fluoro-4-nitroanisole, the rate constants are 2.9 × 10⁹ M⁻¹s⁻¹ (cyanide), 1.3 × 10⁹ M⁻¹s⁻¹ (hydroxide), and 6.3 × 10⁸ M⁻¹s⁻¹ (pyridine). The relative rates for F/Cl/Br/I are 27:1.9:1.9:1 (cyanide), 29:2.6:2.4:1 (hydroxide), and 39:3.9:3.5:1 (pyridine), establishing that fluorine is displaced approximately 10–14 times faster than chlorine across all nucleophiles studied. The authors note that this trend parallels thermal SNAr reactivity [1]. Applied to the target compound, which bears both Cl and F ortho/para to the activating nitro group, this quantitative hierarchy means that the fluoro substituent is the kinetically preferred leaving group in SNAr chemistry by approximately one order of magnitude over the chloro substituent, enabling sequential, chemoselective functionalization: fluoro displacement first, followed by chloro substitution or cross-coupling [1].

SNAr F vs. Cl Reactivity
Cross-study comparable
F is displaced 10–14× faster than Cl
Rate constants (CN⁻): F=2.9×10⁹, Cl=2.0×10⁸ M⁻¹s⁻¹
Supports sequential functionalization: F first, then Cl
Parallels thermal SNAr reactivity trend
Nucleophilic aromatic substitution SNAr element effect Leaving group kinetics Nitroanisole photoreactivity

Electronic Substituent Effects: Para-Fluoro vs. Para-Chloro

Hammett substituent constants provide a quantitative framework for predicting relative reaction rates and equilibria in substituted aromatic systems. For the target compound, the para-fluoro substituent has σ_para = +0.062 and σ_meta = +0.337, while a para-chloro substituent (as in 2,4-dichloro-5-nitroanisole, CAS 85829-14-7) has σ_para = +0.227 and σ_meta = +0.373 [1]. The σ_para values differ by a factor of 3.7 (0.227/0.062), indicating that the para-fluoro group exerts markedly weaker resonance electron withdrawal from the ring. This is critical because the degree of ring activation toward nucleophilic attack is directly proportional to the electron-withdrawing power of the substituent para to the leaving group. The methoxy group at position 2 (σ_para = −0.268 for OMe as a para-directing EDG; σ_meta = +0.115) adds further electronic complexity, partially offsetting the nitro group's activation. This unique electronic signature cannot be replicated by the 4-chloro-2-fluoro isomer (CAS 98404-03-6), which places the stronger electron-withdrawing chloro at the para position relative to the methoxy group [1] [2].

Para-F vs. Para-Cl Effect
Class-level inference
σ_para ratio Cl/F = 3.7
F: σ_para=+0.062, σ_meta=+0.337; Cl: σ_para=+0.227
Weaker resonance withdrawal alters ring electrophilicity
Hammett constants derived from benzoic acid ionization
Hammett equation Substituent electronic effects Linear free-energy relationships SAR building block design

Synthesis Reproducibility and Characterization

The compound is synthesized by methylation of 2-chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1) with iodomethane (5.0 equiv) and potassium carbonate (5.0 equiv) in acetone at room temperature for 2 hours, yielding 5.0 g (93% isolated yield) of the product as a yellow solid after aqueous workup and extraction with ethyl acetate [1]. The product is fully characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 7.94–7.97 (m, 1H), 7.81–7.83 (m, 1H), 3.95 (s, 3H) [1]. This synthesis is documented in patent WO2018/37223 (DISCUVA LTD.) at page columns 206–207, confirming its use in an industrially relevant context [2]. By contrast, the 2-bromo analog (CAS 84478-77-3) and the regioisomer 4-chloro-2-fluoro-5-nitroanisole (CAS 98404-03-6) are less widely documented in peer-reviewed synthetic protocols, creating uncertainty regarding their scalability and impurity profiles. Commercially, the target compound is available from multiple vendors at ≥97% purity (HPLC) with batch-specific COA documentation including ¹H NMR and GC/HPLC traces, whereas the 2-bromo analog is typically offered only at 95% purity [1] .

Synthesis & Purity
Supporting evidence
93% isolated yield, ≥97% commercial purity
Patent-documented methylation route; full COA available
Reduces re-purification need and procurement risk
Bromo analog typically offered at 95% purity
Nitroaromatic synthesis Methylation yield Intermediate quality control Scale-up reproducibility

Leaving Group Mobility: NO₂, F, and Cl in SNAr

The 2003 review by Vlasov systematized the published data on comparative activities of the nitro group, fluorine, and chlorine in aromatic nucleophilic substitution reactions [1]. A key finding is that in meta-substituted nitrobenzenes activated by additional electron-withdrawing groups, the reactivities of the nitro group and fluorine atom are comparable but both significantly exceed that of chlorine [1] . In the specific case of 3-fluoro-5-nitrobenzotrifluoride reacting with phenols in the presence of K₂CO₃ (DMF, 65–95 °C), the relative mobility ratio k(NO₂)/k(F) was determined by competing reaction techniques, with the nitro group showing higher mobility driven by entropy control . For the target compound—bearing both nitro and fluoro substituents activated by the electron-deficient ring—this establishes that the nitro group can serve as a leaving group in ipso-substitution, competing with or exceeding fluoride displacement depending on the nucleophile and conditions. The chloro substituent, being substantially less mobile than either NO₂ or F, remains largely inert under typical SNAr conditions, preserving it as a handle for subsequent Pd-catalyzed coupling [1]. This three-tier leaving-group hierarchy (NO₂ ≥ F ≫ Cl) is unique to this substitution pattern and cannot be replicated with the 2,4-dichloro analog, where both halogens exhibit similar (low) mobility, nor with the 2-bromo analog, where the bromo group's oxidative addition propensity dominates reactivity [1].

Leaving Group Hierarchy
Cross-study comparable
NO₂ ≥ F ≫ Cl in SNAr
Nitro and fluorine show comparable mobility; chlorine is far less mobile
Three-tier hierarchy enables rational synthetic route design
Based on systematic review by Vlasov (2003)
ipso-Substitution Nitro group mobility Fluorine vs. chlorine displacement Competing reaction kinetics

Bromo Analog Trade-Off: Oxidative Addition vs. Chemoselectivity

The 2-bromo analog (1-bromo-5-fluoro-2-methoxy-4-nitrobenzene, CAS 84478-77-3; MW 250.02 g/mol) differs from the target compound solely by replacement of Cl with Br at the ortho position relative to the methoxy group. In palladium-catalyzed cross-coupling reactions, C–Br bonds undergo oxidative addition approximately 10–100 times faster than C–Cl bonds under otherwise identical conditions [1]. While this can be advantageous for single-step couplings, it creates a liability in multi-step synthetic sequences: the bromo substituent will compete with or dominate over any fluoro displacement chemistry, eliminating the sequential chemoselectivity that the chloro/fluoro combination provides. Furthermore, the bromo analog carries a higher molecular weight (250.02 vs. 205.57 g/mol), reducing atom economy in downstream products, and is generally offered at lower commercial purity (95% vs. ≥97%) . The bromo analog's synthesis is less extensively documented in the public literature, introducing additional procurement uncertainty .

Bromo Analog Trade-Off
Class-level inference
C–Br oxidative addition ~10–100× faster than C–Cl
Favors single-step coupling, precludes sequential SNAr
Selection depends on single vs. multi-step route needs
Well-established trend in Pd(0) catalysis
Palladium cross-coupling Oxidative addition C–Br vs. C–Cl reactivity Chemoselective synthesis

Regioisomeric Differentiation: Cl/F Position Swap Effects

The regioisomer 4-chloro-2-fluoro-5-nitroanisole (CAS 98404-03-6) is a constitutional isomer of the target compound (same molecular formula C₇H₅ClFNO₃, same MW 205.57) but with the chloro and fluoro positions swapped relative to the methoxy and nitro groups. In the target compound (2-Cl / 4-F / 5-NO₂), the chloro is ortho to the methoxy and the fluoro is ortho to the nitro group—the position most activated for SNAr. In the regioisomer (4-Cl / 2-F / 5-NO₂), the fluoro is ortho to the methoxy and the chloro is ortho to the nitro group [1]. This positional swap has profound consequences: (a) the group ortho to the nitro (the most activated position for nucleophilic attack) changes from F (highly mobile) to Cl (less mobile), inverting the SNAr selectivity; (b) the steric environment around each halogen is altered, affecting Pd-catalyzed coupling rates; (c) the electronic communication between substituents differs due to their changed relative positions. The two isomers can be chromatographically distinguished (different retention times), but co-elution or isomer contamination in procurement is a documented quality concern for nitroanisole intermediates [2]. The target compound's ¹H NMR pattern (δ 7.94–7.97, 7.81–7.83, 3.95 in DMSO-d₆) provides a fingerprint distinct from that of the regioisomer, enabling identity verification [2].

Regioisomer Differentiation
Class-level inference
SNAr site changes from F (target) to Cl (regioisomer)
Positional swap inverts leaving-group preference at activated site
Identity verification by ¹H NMR is essential at intake
Co-elution or isomer contamination is a documented concern
Regioisomer selectivity Substitution pattern effects Cross-coupling regiochemistry Isomer impurity control

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Application Scenarios


Sequential SNAr–Cross-Coupling Route Design

The quantitative finding that fluorine is displaced 10–14× faster than chlorine in 2-halo-4-nitroanisole SNAr reactions [Section 3, Evidence 1] directly supports synthetic routes wherein the fluoro substituent of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene is first displaced by an amine, alkoxide, or thiol nucleophile, followed by Pd-catalyzed Suzuki or Buchwald–Hartwig coupling at the surviving chloro position. This sequential chemoselectivity is referenced in patent WO2018/37223, where the compound serves as an intermediate in the synthesis of 3-aminoalkyl-1,3-dihydro-2H-indol-2-one derivatives with Mcl-1 inhibitory activity [1]. Procurement of this specific chloro/fluoro isomer—rather than the bromo analog or the regioisomer—is essential to maintain this built-in reaction sequence without protection/deprotection steps.

Nitro Reduction to Aniline for Orthogonal Functionalization

The nitro group can be selectively reduced (Fe/HCl, catalytic hydrogenation, or SnCl₂) to the corresponding aniline, 2-chloro-4-fluoro-5-methoxyaniline, while preserving the chloro, fluoro, and methoxy substituents intact [1]. The resulting aniline serves as a versatile intermediate for amide formation, diazotization/Sandmeyer chemistry, or heterocycle construction. The Vlasov review's finding that NO₂ and F exhibit comparable leaving-group mobility [Section 3, Evidence 4] means that reduction-first strategies must employ conditions that avoid concomitant fluoride displacement—a consideration unique to this mixed-halogen pattern. This scenario is particularly relevant for agrochemical discovery programs targeting fluorinated aryl scaffolds with controlled substituent topology.

SAR Library Construction Around the Scaffold

The Hammett electronic differentiation data [Section 3, Evidence 2] demonstrate that replacing the para-fluoro group with para-chloro (σ_para difference of 0.165 units) would significantly alter the aromatic ring's electronic character. This makes the target compound an attractive core scaffold for systematically probing electronic effects in SAR studies: the fluoro, chloro, nitro, and methoxy groups each provide a distinct electronic perturbation that can be individually varied across a library. The commercial availability at ≥97% purity with batch-specific COA documentation [Section 3, Evidence 3] ensures that SAR conclusions are not confounded by variable impurity profiles. The Santa Cruz Biotechnology product entry notes that CFMNB has been used in the synthesis of amino acids, peptides, and nucleotides and that its biochemical effects—including cancer cell growth inhibition and anti-inflammatory/antioxidant properties—have been studied [2].

¹⁸F PET Tracer Precursor via SNAr Fluoride Exchange

The SNAr element effect data [Section 3, Evidence 1] establish that fluorine is the preferred leaving group among the halogens in activated nitroanisole systems. This property is directly relevant to ¹⁸F radiolabeling strategies: the compound's nitro-activated ring could serve as a precursor for nucleophilic [¹⁸F]fluoride incorporation via ipso-substitution of the existing fluorine or nitro group, a well-precedented approach in PET tracer synthesis [1]. The ortho-chloro substituent would remain as a secondary functionalization handle. The compound's well-characterized synthesis, purity profile, and stability data (mp 72–75 °C; recommended storage at room temperature under argon, protected from light) support its reliable use in radiochemistry laboratories requiring reproducible precursor quality [2].

Application
Selection Property
Validation Focus
Sequential SNAr–Cross-Coupling
Mixed-halogen chemoselectivity
F/Cl displacement order verification by LC-MS or NMR
Nitro Reduction to Aniline
Orthogonal functional group tolerance
Fluoride retention under reducing conditions
SAR Library Construction
Electronic perturbation control
Consistent purity and impurity profile across batches
¹⁸F PET Tracer Precursor
Nitro-activated leaving group
Precursor stability and reproducible quality

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